molecular formula C19H27NO3 B310621 Methyl2-(10-undecenoylamino)benzoate

Methyl2-(10-undecenoylamino)benzoate

Cat. No.: B310621
M. Wt: 317.4 g/mol
InChI Key: BLQSTFAGWZIACF-UHFFFAOYSA-N
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Description

Methyl 2-(10-undecenoylamino)benzoate is a synthetic aromatic ester-amide hybrid compound. Its structure consists of a benzoate backbone with a methyl ester group at the carboxylic acid position and a 10-undecenoylamino substituent at the 2-position of the benzene ring. The molecule integrates a long-chain unsaturated alkyl group (10-undecenoyl) and an amide linkage, conferring unique physicochemical properties. Key applications may include use as an intermediate in organic synthesis, biodegradable materials (due to benzoate-related degradation pathways), or functional polymers leveraging its unsaturated chain .

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-(undec-10-enoylamino)benzoate

InChI

InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23-2/h3,11-14H,1,4-10,15H2,2H3,(H,20,21)

InChI Key

BLQSTFAGWZIACF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

  • Ethyl 10-Undecenoate: An ester with a similar unsaturated alkyl chain but lacking the aromatic benzoate and amide groups. Its primary applications are in fragrances and flavorings .
  • Methyl 2-Benzoylamino-3-oxobutanoate: Features a benzoylamino group and a ketone moiety, synthesized via acid-catalyzed condensation . Unlike Methyl 2-(10-undecenoylamino)benzoate, it lacks the long unsaturated chain.
  • Methyl Benzoate : A simple aromatic ester without the amide or alkyl substituents, widely used as a solvent or flavoring agent.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Ethanol) Melting Point (°C) Key Applications
Methyl 2-(10-undecenoylamino)benzoate C₁₉H₂₅NO₃ ~315.4 Moderate Not reported Organic synthesis, bioplastics
Ethyl 10-Undecenoate C₁₃H₂₄O₂ 212.33 Fully soluble -20 to -15 Fragrances, food additives
Methyl Benzoate C₈H₈O₂ 136.15 Fully soluble 12–14 Solvent, flavoring agent
Methyl 2-Benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 247.24 Partially soluble 98–100 Heterocyclic synthesis

Key Observations :

  • The unsaturated chain in Methyl 2-(10-undecenoylamino)benzoate increases molecular weight and likely reduces solubility compared to simpler esters like methyl benzoate.
  • Amide linkages typically elevate melting points relative to esters, though exact data is unavailable for this compound.

Research Findings

Biodegradation Potential: Microbial strains like Rhodococcus sp. CS-1 degrade aromatic compounds via benzoate pathways, with 13–15% of unigenes linked to this process . This implies Methyl 2-(10-undecenoylamino)benzoate may be metabolized into simpler intermediates.

Synthetic Flexibility: Acid-catalyzed methods for benzoylamino esters (e.g., ) differ from the amide-coupling approach required for Methyl 2-(10-undecenoylamino)benzoate, highlighting divergent reactivity between ketone and amide functionalities .

Physical Property Trends: Ethyl 10-undecenoate’s solubility in ethanol and low melting point (-20°C) contrast with the inferred higher melting point and moderate solubility of Methyl 2-(10-undecenoylamino)benzoate, underscoring the impact of aromatic and amide groups.

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